Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine
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Overview
Description
Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine is a complex organic compound with the molecular formula C15H19NO2. This compound features a benzo[1,3]dioxole ring, a cyclohexene ring, and an amine group, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Mode of Action
It’s important to note that the interaction of a compound with its targets often leads to changes in cellular processes, which can result in therapeutic effects .
Biochemical Pathways
The compound’s impact on cellular pathways and their downstream effects would be an interesting area for future research .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, influencing its therapeutic potential .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can affect the activity of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available benzo[1,3]dioxole and cyclohex-3-enyl-methyl-amine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine may involve:
Large-scale reactors: To handle the bulk quantities of reactants.
Automated systems: For precise control of reaction conditions such as temperature, pressure, and pH.
Continuous flow processes: To enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The benzo[1,3]dioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields cyclohexane derivatives.
Substitution: Results in halogenated or nitrated benzo[1,3]dioxole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: Investigated for its interactions with enzymes and proteins.
Medicine
Pharmaceuticals: Potential precursor for drug development, particularly in designing molecules with specific biological activities.
Industry
Material Science: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[1,3]dioxol-5-ylmethyl-amine: Lacks the cyclohexene ring, making it less versatile in certain reactions.
Cyclohex-3-enyl-methyl-amine: Does not have the benzo[1,3]dioxole ring, limiting its applications in aromatic substitution reactions.
Uniqueness
Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine is unique due to its combination of aromatic and alicyclic structures, allowing it to participate in a wide range of chemical reactions and making it valuable in diverse scientific fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohex-3-en-1-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14/h1-2,6-8,12,16H,3-5,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTXEOBNACNUAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CNCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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